![molecular formula C14H17NO6S B2374340 1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 731802-61-2](/img/structure/B2374340.png)
1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO6S and its molecular weight is 327.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pharmaceuticals
Research has highlighted the role of compounds structurally related to 1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid in the synthesis of antimicrobial agents. For instance, the synthesis and antimicrobial activity of new pyridine derivatives have been explored, where piperidine derivatives played a crucial role in achieving variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, studies have demonstrated the antimicrobial potential of synthesized piperidine derivatives, highlighting their considerable antibacterial activity (Patel & Agravat, 2009).
Development of Novel Catalysts
Innovative applications in catalysis have been discovered, such as the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst for the efficient synthesis of various organic compounds (Ghorbani‐Choghamarani & Azadi, 2015). This highlights the potential of utilizing derivatives for enhancing the efficiency and reusability of catalysts in organic synthesis.
Chemical Reactions and Synthesis
Research has also focused on the chemical synthesis processes involving derivatives of piperidine, demonstrating their utility in creating complex organic molecules. For example, a study on the regio- and stereo-selective introduction of groups into the piperidine skeleton has provided new methodologies for the preparation of cis- and trans-2,4-disubstituted piperidines, illustrating the versatility of piperidine derivatives in synthetic chemistry (Matsumura et al., 1996).
Properties
IUPAC Name |
1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-21-14(18)11-4-2-3-5-12(11)22(19,20)15-8-6-10(7-9-15)13(16)17/h2-5,10H,6-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJREFIAWGSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
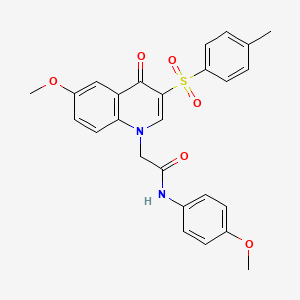
![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2374258.png)
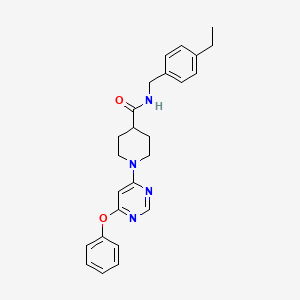
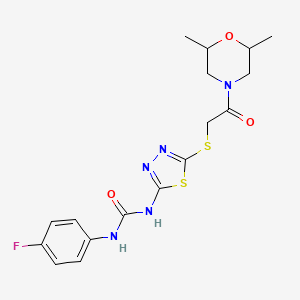

![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)

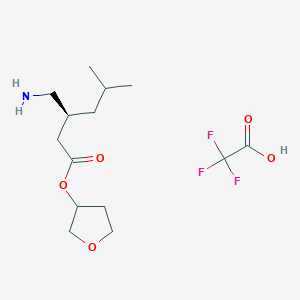
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)
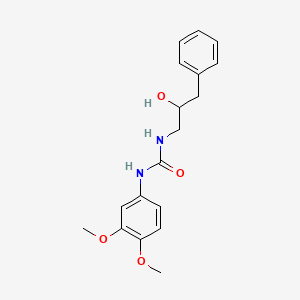
![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)


